3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid: is a mouthful, but let’s break it down This compound belongs to the thiazolidine class and features a benzimidazole moiety
Chemical Formula: CHNOS
Molecular Weight: Approximately 412.45 g/mol
Structure: !Compound Structure
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the condensation of a benzimidazole derivative with a thiazolidine-2,4-dione (rhodanine) derivative. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility and bioactivity.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited applications due to its complex structure.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific structure, it shares similarities with other thiazolidine derivatives. Some related compounds include:
- Thiazolidinediones (TZDs) used in diabetes treatment.
- Benzimidazole derivatives with diverse biological activities.
Properties
Molecular Formula |
C18H11N3O3S2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C18H11N3O3S2/c22-16-14(9-15-19-12-6-1-2-7-13(12)20-15)26-18(25)21(16)11-5-3-4-10(8-11)17(23)24/h1-9,22H,(H,23,24) |
InChI Key |
UMHZIIUBMKQBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)O)N=C2C=C1 |
solubility |
>57.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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